molecular formula C16H23N3O3S B2654417 Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1203004-50-5

Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No. B2654417
CAS RN: 1203004-50-5
M. Wt: 337.44
InChI Key: GUGUVDMZFKXOML-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate, commonly known as CTDPB, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound is a selective agonist of the sigma-1 receptor, which is a transmembrane protein involved in various cellular processes, including calcium signaling, protein folding, and cell survival. The sigma-1 receptor has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Scientific Research Applications

Synthesis Methodologies

The research demonstrates the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor for synthesizing a wide range of trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the compound's significance in creating diverse chemical structures through carbene X-H insertion reactions (Honey et al., 2012).

properties

IUPAC Name

ethyl 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-2-22-14(21)6-5-13(20)19-9-7-12(8-10-19)16-18-17-15(23-16)11-3-4-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGUVDMZFKXOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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